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Cortistatin-17 (human)

Cat. No.: B12376340
M. Wt: 2151.5 g/mol
InChI Key: GRHDFHUELYLPDB-XOJLFHOJSA-N
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Description

Historical Trajectory and Initial Discoveries of Cortistatin Compounds

The initial discovery in the cortistatin field was of the neuropeptide. Researchers identified a molecule with a high degree of structural similarity to somatostatin (B550006), another well-known neuropeptide. It was named cortistatin due to its abundant expression in the cerebral cortex and its observed ability to depress cortical neuronal activity. nih.gov This neuropeptide, cloned from human, mouse, and rat sources, was found to be the product of a distinct gene, clearly separating it from somatostatin despite their resemblances. nih.gov In humans, the gene CORT encodes a precursor protein, precortistatin, which is then processed to yield active peptides, including Cortistatin-17. wikipedia.org

A separate and later discovery occurred in 2006, when scientists isolating compounds from the marine sponge Corticium simplex identified a novel family of steroidal alkaloids. wikipedia.orgobolibrary.org These compounds were discovered during a search for natural substances that could inhibit the proliferation of human umbilical vein endothelial cells (HUVECs). wikipedia.orgebi.ac.uk Due to their potent biological activities, these marine natural products were also named cortistatins, establishing a second, distinct class of molecules under the same nomenclature. Cortistatin A was identified as the most potent among the initially isolated compounds. wikipedia.orgebi.ac.uk

Dual Nature of Cortistatin: Endogenous Neuropeptide Versus Marine Steroidal Alkaloid as Distinct Research Foci

The convergence on the name "cortistatin" for two different molecular families necessitates a clear distinction between them. The research focus for each is dictated by its unique origin, structure, and biological activities.

Cortistatin-17 (human) is an endogenous neuropeptide. It is a 17-amino-acid peptide that belongs to the somatostatin family. wikipedia.org Its research focus is primarily in neurobiology and immunology. It binds to all five known somatostatin receptors and exhibits many similar functions, such as the depression of neuronal activity. nih.govwikipedia.org However, it also possesses unique functions not shared with somatostatin, including the induction of slow-wave sleep and the reduction of locomotor activity. nih.govwikipedia.org

In contrast, the cortistatins derived from marine sponges are complex steroidal alkaloids. wikipedia.org Their molecular architecture features a unique abeo-androstane core and an isoquinoline (B145761) unit. acs.org Research on these marine compounds is concentrated in the fields of chemical biology and oncology, driven by their potent ability to inhibit endothelial cell proliferation and angiogenesis, which are critical processes in tumor growth. wikipedia.orgebi.ac.ukacs.org

Table 1: Comparison of Cortistatin Neuropeptides and Marine Alkaloids

Feature Cortistatin-17 (human) Cortistatin Marine Alkaloids (e.g., Cortistatin A)
Origin Endogenously produced in the human body, primarily in the cerebral cortex. wikipedia.org Isolated from the marine sponge Corticium simplex. wikipedia.org
Chemical Class Neuropeptide (17 amino acids). wikipedia.orgnovoprolabs.com Steroidal Alkaloid. wikipedia.org
Primary Research Focus Neuro- and immunomodulation, sleep regulation, pain, inflammation. medchemexpress.comkarger.commdpi.com Anti-angiogenesis, anti-cancer, kinase inhibition. wikipedia.orgebi.ac.uk

| Key Function | Binds to somatostatin receptors, modulates neuronal activity and immune responses. wikipedia.orgkarger.com | Inhibits proliferation of human umbilical vein endothelial cells (HUVECs). wikipedia.orgebi.ac.uk |

Overarching Significance of Cortistatin Compounds in Biomedical and Chemical Biology Research

The two families of cortistatins hold significant, albeit different, importance in scientific research.

The neuropeptide Cortistatin-17 (human) is of great interest in biomedicine for its multifaceted regulatory roles. Its functions, which are distinct from somatostatin, suggest it is a key endogenous modulator in various physiological and pathological processes. karger.comahajournals.org Research has demonstrated its potent anti-inflammatory activity, making it a potential therapeutic agent for autoimmune and inflammatory disorders. karger.commdpi.com It plays a role in regulating the cardiovascular system by inhibiting the proliferation and migration of vascular smooth muscle cells. ahajournals.org Furthermore, its analgesic properties have been identified in models of neuropathic pain, and it shows therapeutic potential in preclinical models of neurodegenerative conditions like Parkinson's disease and ischemic stroke, where it appears to have both neuroprotective and immunomodulatory effects. mdpi.commdpi.combiorxiv.org

The marine-derived cortistatins , particularly Cortistatin A, are highly significant in chemical biology and drug discovery. Their discovery highlighted a novel chemical scaffold with powerful anti-angiogenic activity. acs.org Cortistatin A is an exceptionally potent and selective inhibitor of cyclin-dependent kinases 8 and 19 (CDK8 and CDK19), which are involved in gene regulation. wikipedia.org This selectivity makes Cortistatin A a valuable tool for studying the biological roles of these kinases and a promising lead compound for developing new anti-cancer therapies, especially for diseases like acute myeloid leukemia (AML). wikipedia.orgebi.ac.uk The complex structure of these marine alkaloids has also spurred significant efforts in total synthesis, advancing the field of organic chemistry. acs.org

Table 2: Chemical Data for Cortistatin-17 (human)

Property Value
CAS Number 189450-19-9 abmole.com
Molecular Formula C₉₆H₁₃₉N₂₇O₂₄S₃ novoprolabs.comabmole.com
Molecular Weight 2151.49 g/mol abmole.com
Amino Acid Sequence H-Asp-Arg-Met-Pro-Cys-Arg-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Ser-Ser-Cys-Lys-OH novoprolabs.com

| Structure | Disulfide bridge between Cys5 and Cys16 novoprolabs.com |

Table 3: Compound Names Mentioned in this Article

Compound Name
Cortistatin-17 (human)
Cortistatin-29
Cortistatin A
Cortistatin J
Ghrelin
Octreotide (B344500)
Somatostatin

Structure

2D Structure

Chemical Structure Depiction
molecular formula C96H139N27O24S3 B12376340 Cortistatin-17 (human)

Properties

Molecular Formula

C96H139N27O24S3

Molecular Weight

2151.5 g/mol

IUPAC Name

(2S)-6-amino-2-[[(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-19-(4-aminobutyl)-37-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-34-(3-carbamimidamidopropyl)-16-[(1R)-1-hydroxyethyl]-7,10-bis(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carbonyl]amino]hexanoic acid

InChI

InChI=1S/C96H139N27O24S3/c1-52(126)77-92(144)117-67(43-55-25-10-5-11-26-55)84(136)118-70(48-124)87(139)119-71(49-125)88(140)120-72(90(142)112-64(94(146)147)30-15-17-36-98)50-149-150-51-73(121-91(143)74-33-20-39-123(74)93(145)63(34-40-148-2)111-79(131)61(31-18-37-105-95(101)102)108-78(130)58(99)45-76(128)129)89(141)110-62(32-19-38-106-96(103)104)80(132)116-69(46-75(100)127)86(138)114-65(41-53-21-6-3-7-22-53)82(134)113-66(42-54-23-8-4-9-24-54)83(135)115-68(44-56-47-107-59-28-13-12-27-57(56)59)85(137)109-60(81(133)122-77)29-14-16-35-97/h3-13,21-28,47,52,58,60-74,77,107,124-126H,14-20,29-46,48-51,97-99H2,1-2H3,(H2,100,127)(H,108,130)(H,109,137)(H,110,141)(H,111,131)(H,112,142)(H,113,134)(H,114,138)(H,115,135)(H,116,132)(H,117,144)(H,118,136)(H,119,139)(H,120,140)(H,121,143)(H,122,133)(H,128,129)(H,146,147)(H4,101,102,105)(H4,103,104,106)/t52-,58+,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,77+/m1/s1

InChI Key

GRHDFHUELYLPDB-XOJLFHOJSA-N

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCNC(=N)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCSC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)N)C(=O)N[C@@H](CCCCN)C(=O)O)CO)CO)CC7=CC=CC=C7)O

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N)C(=O)NC(CCCCN)C(=O)O)CO)CO)CC7=CC=CC=C7)O

Origin of Product

United States

The Endogenous Human Neuropeptide, Cortistatin 17 Cst 17

Molecular and Cellular Origin: Preprocortistatin Processing and Peptide Generation

In humans, Cortistatin-17 is derived from a 105-amino acid precursor protein called preprocortistatin, which is encoded by the CORT gene located on chromosome 1. wikipedia.orgunito.it The processing of preprocortistatin into its mature, active forms is a multi-step process involving enzymatic cleavage. nih.govbioscientifica.com

The initial precursor, preprocortistatin, is first cleaved to produce a 29-amino acid peptide known as cortistatin-29 (CST-29). wikipedia.orgunito.itnih.gov Subsequent cleavage of CST-29 at dibasic amino acid sites by prohormone convertases yields the 17-amino acid peptide, Cortistatin-17. unito.itnih.govnih.gov This processing pathway is analogous to the generation of somatostatin-14 and somatostatin-28 from their precursor, prosomatostatin. nih.gov While both CST-17 and CST-29 are generated, CST-17 is considered the primary active form derived from the precursor. wikipedia.org

It is important to note that while the human form is CST-17, in rodents, the analogous active peptide is a 14-amino acid variant called cortistatin-14 (B8083240) (CST-14). karger.comresearchgate.net

Anatomical and Cellular Distribution of Cortistatin-17 in Human and Mammalian Systems

The expression of cortistatin is widespread, with its presence identified in both the central nervous system and various peripheral tissues and cells, indicating its diverse physiological roles. stanford.eduwikipedia.org

Within the central nervous system, cortistatin is predominantly expressed in the cerebral cortex and the hippocampus. wikipedia.orgfrontiersin.org Specifically, it is found in a distinct subset of inhibitory GABAergic interneurons. wikipedia.orgnih.gov

Detailed localization studies have revealed cortistatin-positive neurons in the following areas:

Cerebral Cortex: Present in various layers, including the piriform and entorhinal cortices. wikipedia.orgnih.gov

Hippocampus: Found in the subiculum and the CA1 and CA3 regions, with a concentration in the stratum oriens (B10768531) of CA1. frontiersin.orgnih.gov

Other Brain Regions: Lower levels of expression have been detected in the amygdala, olfactory bulb, putamen, caudate nucleus, and nucleus accumbens. wikipedia.orgnih.gov

A significant portion of these cortistatin-expressing neurons also co-express parvalbumin. nih.gov

Beyond the central nervous system, cortistatin mRNA and the peptide itself have been identified in a variety of peripheral tissues and immune cells. stanford.edumdpi.comnih.gov This peripheral expression is notably more widespread than that of somatostatin (B550006). researchgate.netstanford.edu

Tissue/Cell TypePresence of Cortistatin
Endocrine Tissues
PancreasDetected in islet cells. nih.gov
Pituitary GlandPresent. wikipedia.org
Adrenal GlandExpression observed. researchgate.net
ParathyroidExpression observed. unito.it
ThyroidExpression observed. unito.it
Immune System
ThymusCST mRNA is expressed. oup.com
Bone MarrowCST mRNA is expressed. oup.com
Lymphocytes (B and T cells)Expressed. researchgate.netmdpi.comnih.gov
Monocytes/MacrophagesExpressed. stanford.eduresearchgate.netmdpi.com
Dendritic CellsExpressed. stanford.eduresearchgate.netmdpi.com
Other Peripheral Tissues
Endothelial cellsExpressed. karger.comresearchgate.netmdpi.com
Smooth muscle cellsExpressed. karger.comresearchgate.netmdpi.com
GonadsExpressed. wikipedia.org

Notably, while somatostatin expression is not consistently found in human immune tissues (with the exception of the thymus), cortistatin mRNA is clearly expressed in immune cells and lymphoid tissues. oup.com This suggests that cortistatin may be a key endogenous ligand for somatostatin receptors within the immune system. stanford.edu

Receptor Pharmacology and Signaling Pathways of Endogenous Cortistatin-17

Cortistatin-17 exerts its biological effects by interacting with multiple receptor systems, primarily the somatostatin receptors and the growth hormone secretagogue receptor. researchgate.net

Cortistatin-17 binds with high affinity to all five known somatostatin receptor subtypes (SSTR1-SSTR5). researchgate.netnih.govoup.com This binding affinity is comparable to that of somatostatin itself. nih.govbioscientifica.com The structural basis for this interaction lies in the shared FWKT (Phe-Trp-Lys-Thr) binding motif present in both cortistatin and somatostatin. pnas.org

Upon binding to SSTRs, which are G protein-coupled receptors, cortistatin can trigger various intracellular signaling pathways. wikipedia.org A primary mechanism is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. wikipedia.orgnih.gov

Recent structural studies of SSTR5 have revealed that while both CST-17 and other agonists like octreotide (B344500) bind to the receptor, they do so with distinct conformational changes, particularly in the extracellular loops. pnas.orgrcsb.org This suggests a basis for ligand-specific recognition and potential for functional selectivity, where different agonists can stabilize unique receptor conformations, leading to biased signaling. nih.govpnas.org

The somatostatin receptor family can be divided into two subclasses based on ligand binding affinities:

SSTR2, SSTR3, and SSTR5

SSTR1 and SSTR4 oup.com

Cortistatin-17 demonstrates high-affinity binding across both subclasses. oup.com

A key distinction between cortistatin and somatostatin is the ability of cortistatin to bind to the growth hormone secretagogue receptor 1a (GHSR1a), also known as the ghrelin receptor. researchgate.netbioscientifica.com Somatostatin does not share this property. oup.combioscientifica.com

This interaction is significant as it suggests a potential interplay between the cortistatin and ghrelin systems. researchgate.netnih.gov The binding of cortistatin to GHSR1a can modulate various physiological processes, including those related to inflammation and immune cell function. amegroups.orgnih.gov For instance, the inhibitory effect of cortistatin on Th17 cell differentiation and glycolysis has been shown to be mediated through GHSR1a. nih.gov

The activation of GHSR1a can initiate several signaling cascades, including the phospholipase C (PLC) and protein kinase C (PKC) pathways. frontiersin.org The ability of cortistatin to engage this receptor, in addition to the SSTRs, contributes to its unique physiological profile compared to somatostatin. frontiersin.org

Downstream Intracellular Signaling Cascades (e.g., cAMP modulation)

The binding of Cortistatin-17 (CST-17) to its receptors initiates a cascade of intracellular signaling events. A key and well-studied pathway involves the modulation of cyclic adenosine (B11128) monophosphate (cAMP) levels. oup.commdpi.com

In cells expressing somatostatin receptors (SSTRs), human CST-17 has been shown to inhibit forskolin-stimulated cAMP production. oup.compnas.org This inhibitory effect on cAMP accumulation is a shared characteristic with somatostatin and is a primary mechanism for many of their overlapping functions, such as the inhibition of hormone release. oup.commdpi.com The activation of SSTRs by CST-17 leads to the inhibition of adenylyl cyclase, the enzyme responsible for cAMP synthesis. wikipedia.org

However, the signaling downstream of the selective MrgX2 receptor appears to be different. In cells expressing MrgX2, CST-17 stimulation leads to an increase in intracellular calcium (Ca2+) levels, but it does not affect basal or forskolin-stimulated cAMP levels. researchgate.netnih.gov This suggests that the MrgX2 receptor is coupled to Gq proteins, which activate the phospholipase C pathway, rather than the Gi proteins that inhibit adenylyl cyclase. nih.gov

Furthermore, in some cell types, such as human aortic smooth muscle cells, CST-17 has been observed to increase intracellular cAMP levels, an effect that contributes to its inhibitory action on cell proliferation. ahajournals.org This highlights that the downstream signaling of CST-17 can be cell-type specific and dependent on the receptor repertoire of the cell.

Modulatory Roles of Endogenous Cortistatin-17 in Biological Systems (Research Context)

Regulation of Neuronal Activity and Sleep-Wake Cycles in Animal Models

Endogenous Cortistatin-17 (CST-17) and its rodent homolog, Cortistatin-14 (CST-14), have been shown to play a significant role in modulating neuronal activity and sleep-wake cycles in animal models, exhibiting effects distinct from somatostatin. oup.comwikipedia.orgresearchgate.net

A hallmark function of cortistatin is its ability to induce slow-wave sleep (SWS). stanford.eduwikipedia.org When administered into the brain of rats, CST-14 markedly increases the time spent in SWS. stanford.edu This effect is in contrast to somatostatin, which has been reported to enhance REM sleep. stanford.edu The sleep-inducing activity of cortistatin is thought to be mediated by its antagonism of the excitatory effects of acetylcholine (B1216132) on the cortex. wikipedia.org

In addition to its effects on sleep, cortistatin also reduces locomotor activity. oup.comstanford.eduwikipedia.org Intracerebroventricular injections of CST-14 in rats lead to a significant decrease in movement, an effect opposite to that observed with similar doses of somatostatin. stanford.edu These distinct effects on sleep and activity suggest that cortistatin acts through a non-somatostatin receptor-mediated mechanism, likely involving the MrgX2 receptor in some capacity. researchgate.netstanford.edu

Neuroprotective and Neuroimmune Modulatory Mechanisms in Experimental Models

Cortistatin-17 (CST-17) has demonstrated significant neuroprotective and neuroimmune modulatory effects in various experimental models of neurological disorders. mdpi.comaai.org Its therapeutic potential stems from its ability to influence both the immune response within the central nervous system (CNS) and the survival of neurons.

In models of experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis, treatment with cortistatin reduced the severity of the disease, decreased inflammatory infiltrates in the spinal cord, and limited demyelination and axonal damage. aai.org This was associated with a reduction in the activation of encephalitogenic Th1 and Th17 cells, which are key drivers of the autoimmune attack on the CNS. aai.org

Furthermore, cortistatin has been shown to exert direct protective effects on neural cells. In EAE models, cortistatin treatment increased the expression of neuroprotective factors like brain-derived neurotrophic factor (BDNF) and activity-dependent neuroprotector protein (ADNP), which are involved in remyelination and axonal growth. aai.org In a mouse model of Parkinson's disease induced by the neurotoxin MPTP, cortistatin treatment mitigated the loss of dopaminergic neurons in the substantia nigra. mdpi.comus.es

The neuroimmune modulatory actions of cortistatin also involve the regulation of glial cells. Cortistatin can reduce the production of inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α) and nitric oxide, by activated microglia and astrocytes. aai.org This modulation of glial activity helps to create a less inflammatory and more supportive environment for neuronal survival and regeneration. mdpi.comaai.org

Anti-Inflammatory and Immunoregulatory Actions in Experimental Disease Models

Cortistatin-17 (CST-17) has emerged as a potent anti-inflammatory and immunoregulatory peptide in a wide range of experimental disease models, showcasing its therapeutic potential beyond the nervous system. mdpi.comkarger.comnih.gov

A key aspect of cortistatin's anti-inflammatory action is its ability to down-regulate the production of pro-inflammatory cytokines. karger.comnih.gov In models of sepsis and endotoxemia, treatment with cortistatin inhibited the production of TNF-α, IL-6, IL-1β, and IL-12 by macrophages. karger.comnih.gov This reduction in inflammatory mediators led to improved survival rates in animals with experimental sepsis. karger.comnih.gov

Cortistatin also modulates the adaptive immune response. In models of autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease, cortistatin treatment has been shown to impair the development of self-reactive Th1 and Th17 cells, while promoting the generation of regulatory T cells (Tregs). karger.comnih.govpnas.org This shift in the balance of T cell subsets helps to suppress the autoimmune response and reduce tissue damage. aai.orgkarger.com

The immunoregulatory effects of cortistatin also extend to inhibiting the recruitment of inflammatory cells to sites of inflammation. karger.com It achieves this by reducing the release of chemokines, such as CXCL2 (MIP-2) and CCL5 (RANTES), from macrophages and other cell types. karger.com

The table below summarizes the effects of cortistatin in various experimental disease models.

Experimental ModelKey Findings
Sepsis/EndotoxemiaImproved survival, decreased pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, IL-12). karger.comnih.gov
Experimental Autoimmune Encephalomyelitis (EAE)Reduced disease severity, decreased Th1/Th17 cells, increased Tregs, neuroprotection. aai.org
Inflammatory Bowel Disease (IBD)Reduced colonic inflammation, down-regulation of inflammatory mediators. pnas.org
Experimental Autoimmune Myocarditis (EAM)Reduced cardiomyogenic T cell responses and production of IL-17, IFNγ, and IL-2. nih.gov
Rheumatoid ArthritisImpaired development of self-reactive T cells and release of pro-inflammatory cytokines. karger.com

Endocrine System Modulation (e.g., GH and PRL secretion in in vitro pituitary cell cultures)

Cortistatin-17 (CST-17) exerts significant modulatory effects on the endocrine system, particularly on the secretion of growth hormone (GH) and prolactin (PRL) from the pituitary gland. researchgate.netoup.com These actions are primarily mediated through its binding to somatostatin receptors (SSTRs) on pituitary cells. oup.com

In vitro studies using primary cultures of human fetal and adenoma pituitary cells have demonstrated that CST-17 can inhibit GH secretion. oup.com Both CST-14 (the rat homolog) and CST-17 were found to inhibit basal GH secretion in a subset of GH-secreting pituitary adenomas. oup.com Furthermore, CST-17 was able to suppress the GH response to GHRH and a ghrelin analog in these adenoma cell cultures. oup.com In vivo studies in humans have corroborated these findings, showing that CST-17 inhibits both basal and GHRH-stimulated GH release to a similar extent as somatostatin. stanford.edunih.gov

The effect of CST-17 on PRL secretion appears to be more variable. In some cultured human prolactinomas, CST-17 treatment resulted in a significant inhibition of PRL release. oup.com This inhibitory effect was comparable to that of an SSTR5-selective analog, suggesting the involvement of this receptor subtype. oup.com However, in other prolactinoma cultures, the response was mild or absent. oup.com In healthy human subjects, CST-17 did not significantly alter basal PRL secretion. nih.gov

The table below summarizes the in vitro effects of Cortistatin-17 on pituitary hormone secretion.

Cell TypeHormoneEffect of CST-17
Human Fetal Pituitary CellsGHInhibition oup.com
Human GH-Secreting Adenoma CellsGHInhibition of basal and stimulated release oup.com
Human Prolactinoma CellsPRLInhibition in a subset of tumors oup.com

Marine Derived Steroidal Alkaloids: the Cortistatin a Family Relevance to Human Biology Research

Discovery, Isolation, and Taxonomic Origin from Marine Sponges (e.g., Corticium simplex)

The journey of the cortistatins began in 2006 when a group of researchers, through bioassay-guided fractionation, isolated a series of novel compounds from the marine sponge Corticium simplex. wikipedia.orgnih.govnih.gov This search was driven by the quest for naturally occurring substances that could inhibit the proliferation of human umbilical vein endothelial cells (HUVECs), a key process in angiogenesis. wikipedia.orgnih.gov The methanolic extract of Corticium simplex, collected from the waters of Indonesia, yielded the first members of this family: cortistatins A, B, C, and D. nih.govnih.gov

These compounds were identified as steroidal alkaloids possessing an unprecedented rearranged steroidal core. nih.govnih.gov Specifically, they feature a 9(10→19)-abeo-androstane skeleton combined with an isoquinoline (B145761) unit. nih.govacs.org Among the initial isolates, cortistatin A proved to be the most potent, exhibiting powerful anti-proliferative activity against HUVECs with an IC50 of 1.8 nM. nih.gov

Subsequent investigations of the same marine sponge, Corticium simplex, led to the isolation of additional analogues. In 2007, bioassay-guided separation techniques resulted in the discovery of three more androstane-type steroidal alkaloids: cortistatins J, K, and L. nih.gov This expanded the family of known cortistatins, which are broadly classified based on the side chain attached to the steroidal framework, such as those containing isoquinoline, N-methyl piperidine, or 3-methylpyridine (B133936) units. ebi.ac.ukebi.ac.uk The limited quantities of these compounds obtainable from their natural source have spurred considerable efforts in their total synthesis to enable further biological evaluation. rsc.org

**Table 1: Initial Discovery of Cortistatins from *Corticium simplex***

Compound Year of Isolation Taxonomic Origin Key Structural Feature
Cortistatin A 2006 Corticium simplex 9(10→19)-abeo-androstane with isoquinoline
Cortistatin B 2006 Corticium simplex 9(10→19)-abeo-androstane with isoquinoline
Cortistatin C 2006 Corticium simplex 9(10→19)-abeo-androstane with isoquinoline
Cortistatin D 2006 Corticium simplex 9(10→19)-abeo-androstane with isoquinoline
Cortistatin J 2007 Corticium simplex Androstane-type with isoquinoline unit
Cortistatin K 2007 Corticium simplex Androstane-type with isoquinoline unit
Cortistatin L 2007 Corticium simplex Androstane-type with isoquinoline unit

Advanced Structural Elucidation Methodologies of Cortistatin A and Analogues (e.g., NMR, Mass Spectrometry, X-ray Crystallography)

The determination of the complex, three-dimensional structures of cortistatin A and its analogues required the application of a suite of advanced spectroscopic and analytical techniques. The foundational work on cortistatins A, B, C, and D involved detailed 2D Nuclear Magnetic Resonance (NMR) analyses to piece together the intricate steroidal framework and the attached isoquinoline moiety. nih.gov High-resolution mass spectrometry was instrumental in determining the molecular formulas of these compounds. youtube.com

The absolute stereostructures of the initial four cortistatins were definitively established through a combination of detailed 2D NMR, circular dichroism (CD), and single-crystal X-ray crystallographic analyses. nih.govacs.org X-ray crystallography, in particular, provided unambiguous proof of the molecular structure of cortistatin A, confirming its unique rearranged steroid skeleton and the presence of an ether bridge. google.com This technique was also crucial in confirming the configuration of key intermediates during the total synthesis of cortistatin A, such as a bromocyclopropane (B120050) diastereomer. acs.org

Further structural studies on other members of the cortistatin family and their synthetic intermediates have also heavily relied on these methods. For instance, the structures of cortistatins J, K, and L were elucidated using similar comprehensive spectroscopic analyses. The successful total synthesis of various cortistatins has been verified by comparing the NMR data of the synthetic compounds with that of the natural products. acs.orgnih.gov

Table 2: Methodologies for Structural Elucidation of Cortistatins

Methodology Application in Cortistatin Research Key Findings
NMR Spectroscopy Elucidation of the core skeleton and side chains of cortistatins A, B, C, and D. nih.gov Confirmed the 9(10→19)-abeo-androstane and isoquinoline structures.
Mass Spectrometry Determination of molecular formulas. youtube.com Provided exact mass measurements for structural confirmation.
X-ray Crystallography Confirmation of the absolute stereostructure of cortistatin A. nih.govacs.orggoogle.com Unambiguously determined the 3D arrangement of atoms.
Circular Dichroism Determination of the absolute configuration of cortistatin A. google.com Complemented X-ray data to establish stereochemistry.

Hypothesized Biogenesis and Biosynthetic Pathways of Marine Cortistatins

The intricate structure of the cortistatins has led to fascinating hypotheses regarding their biogenesis in marine sponges. It is proposed that the cortistatin family may be generated from a hypothetical precursor, 3,29-diaminosterol. nih.gov This precursor bears a resemblance to other related natural products. nih.gov

The proposed biosynthetic pathway suggests that from this key precursor, the formation of a cyclopropane (B1198618) ring via C19-methyl activation, followed by a subsequent ring expansion, would produce the characteristic abeo-9(10,19)-diene system of the cortistatins. nih.gov Further steps, such as dehydrogenation to a triene and subsequent oxidation, are thought to afford the unique tetrahydrofuran (B95107) (5,8-oxide) ring system present in all members of the cortistatin family. nih.gov

Insights into the potential biosynthetic sequence have also been gleaned from laboratory syntheses. The identification of facile chemical transformations that can link intermediates in the synthetic pathways of different cortistatins (e.g., cortistatin L to cortistatins A and J) has led to speculation that similar pathways might occur in nature. ebi.ac.ukharvard.edunih.gov These synthetic findings offer plausible sequences for the later stages of cortistatin biosynthesis, which remain to be fully elucidated in the natural host. harvard.edunih.gov

Molecular and Cellular Mechanisms of Action of Marine Cortistatins Relevance to Human Health Research

Identification and Characterization of Specific Molecular Targets

Research has pinpointed several key molecular targets through which cortistatins exert their effects. These interactions are central to their anti-proliferative, anti-angiogenic, and anti-viral activities.

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK8, CDK19)

Cortistatin A is a highly potent and exceptionally selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its closely related paralog, CDK19. wikipedia.orgchemicalprobes.orgnih.gov These kinases are components of the Mediator complex, a crucial multi-protein assembly that links gene-specific transcription factors to the core RNA polymerase II machinery, thereby regulating gene expression. chemicalprobes.orgnih.govbiorxiv.org

The inhibition is ATP-competitive, with cortistatin A binding to the CDK8/CycC complex with sub-nanomolar affinity. nih.govnih.gov Its remarkable selectivity has been demonstrated in broad kinase screening panels, where out of hundreds of kinases, only CDK8 and CDK19 were significantly inhibited. wikipedia.orgchemicalprobes.orgnih.gov This specific interaction blocks the phosphorylation of downstream targets of the Mediator kinase module, such as STAT1, and modulates the expression of a distinct set of genes, including those involved in pathways like Wnt/β-catenin and those regulated by super-enhancers. chemicalprobes.orgresearchgate.nettandfonline.comoncotarget.com This targeted inhibition of the Mediator kinases is a key mechanism behind the anti-leukemic effects of cortistatin A. wikipedia.orgchemicalprobes.org

Table 1: Kinase Inhibition Profile of Cortistatin A

Target KinaseReported Affinity / PotencySignificanceReferences
CDK8IC50 = 12-15 nM; Kd = 17 nMPrimary target; part of the Mediator complex nih.govresearchgate.net
CDK19Kd = 10 nMPrimary target; paralog of CDK8 in the Mediator complex researchgate.net
Broad Kinase Panel (350+ kinases)Highly selective for CDK8/CDK19Demonstrates exceptional target specificity chemicalprobes.orgnih.govresearchgate.net

Interactions with Other Signaling Proteins (e.g., 110 kDa protein, PI3 kinase/AKT pathway elements)

In the context of its anti-angiogenic activity, early investigations identified that cortistatin A treatment of Human Umbilical Vein Endothelial Cells (HUVECs) led to a decreased phosphorylation of an unidentified 110 kDa protein. harvard.eduacs.org This suggests an interaction with a specific signaling component in endothelial cells that contributes to its potent effects on this cell type. harvard.eduobolibrary.org

Furthermore, evidence suggests that cortistatins can modulate the PI3 kinase/AKT signaling pathway, a central node in regulating cell survival, growth, and metabolism. nih.govsciopen.comfrontiersin.org Studies have shown that cortistatin can prevent the inactivation of the PI3K/AKT pathway under certain stress conditions, such as those induced by glucocorticoids. nih.govresearchgate.net This protective effect appears to be mediated through the GHSR1a receptor, and blocking the AKT pathway can abolish the therapeutic benefits of cortistatin in these models. nih.govresearchgate.net However, in other contexts, the effects of cortistatin have been found to be independent of the PI3K/Akt/mTOR pathway, indicating that its interaction with this signaling cascade is context-dependent. nih.gov

Modulation of HIV-1 Transcriptional Machinery (e.g., Tat protein)

A synthetic analog, didehydro-cortistatin A (dCA), is a potent inhibitor of HIV-1 replication. bohrium.comasm.orgtandfonline.com This activity is not primarily due to CDK8 inhibition but rather through a distinct mechanism involving the viral trans-activator of transcription (Tat) protein. asm.orglife-science-alliance.orgnih.gov The Tat protein is essential for viral gene expression, binding to an RNA element known as TAR and recruiting cellular factors to amplify viral transcription. bohrium.comasm.orgmdpi.com

dCA specifically binds to the basic, unstructured region of the Tat protein with nanomolar affinity. asm.orglife-science-alliance.orgnih.gov This interaction locks the Tat protein in a specific conformation, blocking its ability to bind to the TAR element and thereby preventing the amplification of HIV-1 transcription. bohrium.comasm.orgnih.gov This leads to a state of persistent viral latency, effectively "locking" the virus in a dormant state and preventing its reactivation. bohrium.comasm.orgtandfonline.com Notably, the structural features of dCA required for Tat binding are distinct from those needed for CDK8 inhibition, highlighting a separate and specific molecular target. asm.orgnih.gov

Cellular Process Modulation in in vitro and ex vivo Human Cell Models

The interactions of cortistatins with their molecular targets translate into significant modulation of key cellular processes, which have been extensively studied in human cell models.

Selective Anti-Angiogenic Mechanisms (e.g., HUVEC proliferation, migration, tube formation inhibition)

Cortistatin A is an extremely potent inhibitor of angiogenesis, the formation of new blood vessels. acs.orgjst.go.jp This activity is characterized by a remarkable selectivity for endothelial cells over other cell types. jst.go.jpharvard.edu In HUVECs, cortistatin A inhibits proliferation with picomolar to low nanomolar IC50 values. acs.orgharvard.eduresearchgate.net

Beyond inhibiting proliferation, cortistatin A disrupts other critical steps in the angiogenic cascade. It effectively suppresses the migration of HUVECs and blocks their ability to form capillary-like networks (tube formation) in a dose-dependent manner. jst.go.jpresearchgate.netplos.org These anti-angiogenic effects are observed at concentrations that are not generally toxic to other cell lines, such as normal fibroblasts and various cancer cells, underscoring the compound's high degree of selectivity. acs.orgjst.go.jpharvard.edu

Table 2: Anti-Angiogenic Activity of Cortistatin A in HUVEC Models

Cellular ProcessEffect of Cortistatin AEffective Concentration RangeReferences
ProliferationPotent inhibition (cytostatic)IC50 = 1.8 nM acs.org
MigrationSuppression0.2 - 2 µM jst.go.jpresearchgate.net
Tube FormationInhibition2 - 200 nM jst.go.jpresearchgate.net

Cytostatic and Anti-Proliferative Effects in Specific Human Cancer Cell Lines (Research Focus)

The anti-proliferative activity of cortistatin A extends to various human cancer cell lines, although often with less potency than observed in HUVECs. harvard.edu The primary mechanism for this activity is linked to the inhibition of CDK8 and CDK19. wikipedia.orgtandfonline.com The effect is often cytostatic, meaning it halts cell proliferation rather than directly killing the cells. ejgm.co.uknih.gov

Research has focused on cancers where CDK8/19 activity is particularly important. In acute myeloid leukemia (AML), cortistatin A has been shown to inhibit the growth of AML cells both in vitro and in animal models. wikipedia.orgchemicalprobes.orgobolibrary.org This is achieved by inhibiting CDK8/19, which leads to the upregulation of super-enhancer-associated genes, ultimately suppressing leukemic cell growth. chemicalprobes.orgoncotarget.com Similarly, in colon cancer cell lines where the Wnt/β-catenin pathway is active, CDK8 inhibition can disrupt oncogenic signaling. oncotarget.com However, the response can be cell-type specific, as some colon cancer cells with CDK8 amplification are surprisingly insensitive to its inhibition. researchgate.net Cortistatin A has also been shown to have anti-proliferative effects against prostate cancer cells. oncotarget.commdpi.com

Investigation of Anti-Inflammatory Properties in Research Models

The neuropeptide cortistatin has been identified as a potent anti-inflammatory agent in a variety of preclinical research models. researchgate.netnih.gov Its therapeutic potential has been demonstrated in experimental models of autoimmune diseases, inflammatory conditions, and cardiovascular disorders. mdpi.comresearchgate.net Cortistatin's anti-inflammatory effects are often more significant than those of the structurally similar neuropeptide, somatostatin (B550006). researchgate.net These unique functions are attributed to its ability to bind not only to somatostatin receptors (SSTRs) but also to other receptors like the ghrelin receptor (GHSR) and the Mas-related gene X2 (MrgX2). ugr.esahajournals.org

In models of joint inflammation, such as collagen-induced arthritis, cortistatin has been shown to ameliorate the condition by inhibiting both inflammatory and autoimmune responses. ugr.es Its analgesic effects in arthritic pain are linked to the activation of G protein subunit Gαi, impairment of ERK signaling, and decreased production of calcitonin gene-related peptide in primary nociceptors. ugr.es

Research in models of neuropathic pain, caused by peripheral nerve injury, indicates that cortistatin can reduce the inflammatory microenvironment. mdpi.com It achieves this by decreasing the local release of inflammatory cytokines like TNF-α, IL-6, and IL-1β, as well as other mediators such as prostaglandins (B1171923) and nitric oxide. mdpi.com Furthermore, it can reduce the expression of enzymes like iNOS and COX2 at both peripheral and spinal levels. mdpi.com

The protective effects of cortistatin have also been observed in cardiovascular inflammatory conditions. In preclinical models of atherosclerosis using apolipoprotein E-deficient mice, systemic treatment with cortistatin reduced the number and size of atherosclerotic plaques. researchgate.net This effect was associated with a reduction in Th1/Th17-driven inflammatory responses and an increase in regulatory T cells. researchgate.net Cortistatin also impaired the formation of foam cells by enhancing cholesterol efflux from macrophages. researchgate.net

A growing body of evidence supports cortistatin's efficacy in a wide range of inflammatory and autoimmune disorders, including sepsis, inflammatory bowel disease (IBD), multiple sclerosis, rheumatoid arthritis, uveitis, and myocarditis. mdpi.com In models of sepsis, cortistatin treatment protects against histopathology in organs like the liver, lung, and intestine. researchgate.net It also inhibits the production of various proinflammatory mediators by activated macrophages. researchgate.net

Table 1: Summary of Anti-Inflammatory Properties of Cortistatin in Research Models

Research ModelKey FindingsMechanism of ActionReferences
Arthritic Inflammatory PainReduced tactile allodynia and heat hyperalgesia; ameliorated collagen-induced arthritis.Binds to somatostatin and ghrelin receptors; activates Gαi subunit; impairs ERK signaling; decreases CGRP production. ugr.es
Neuropathic Pain (Peripheral Nerve Injury)Decreased neurogenic and inflammatory pain phases.Reduced local release of TNFα, IL-6, IL-1β; decreased iNOS and COX2 expression. mdpi.com
Atherosclerosis (ApoE-/- mice)Reduced number and size of atherosclerotic plaques; inhibited foam cell formation.Reduced Th1/Th17-driven responses; increased regulatory T cells; enhanced cholesterol efflux from macrophages. researchgate.net
SepsisProtected against septic shock-associated histopathology in liver, lung, and intestine.Inhibited production of inflammatory mediators by macrophages. mdpi.comresearchgate.net
Autoimmune and Neuroinflammatory Disorders (e.g., Multiple Sclerosis, IBD, Uveitis)Demonstrated protective effects and reduced disease severity.Regulates a wide spectrum of inflammatory mediators; deactivates macrophages and T cells. mdpi.comugr.es

Other Investigated Bioactivities (e.g., antiviral, antimicrobial, neuroprotective effects in in vitro or animal models)

Beyond its anti-inflammatory capacity, cortistatin and its analogues have been investigated for a range of other bioactivities, including antiviral, antimicrobial, and neuroprotective effects. nih.govrsc.org

Antiviral Effects Research has highlighted the potential of cortistatin analogues against the Human Immunodeficiency Virus (HIV). mdpi.com A synthetic analogue, Didehydro-cortistatin A (dCA), potently inhibits HIV-1 replication by targeting the viral transactivator protein, Tat. smolecule.comasm.org Didehydro-cortistatin A specifically binds to the basic region of Tat, disrupting the interaction between Tat and its target TAR RNA, which is crucial for viral transcription. asm.org This mechanism effectively suppresses Tat-dependent transcription and can lock the virus in a state of persistent latency, blocking viral rebound. mdpi.comasm.org Studies have shown that dCA can inhibit Tat-mediated HIV transcription at nanomolar concentrations. asm.org

Antimicrobial Effects The broad-spectrum bioactivities of marine-derived steroidal alkaloids like cortistatins include antimicrobial effects. nih.govrsc.org While this is a recognized area of their potential, specific models detailing the antimicrobial mechanisms of Cortistatin-17 are less extensively documented in the provided sources compared to its other activities. Some research points to the general immunomodulatory effects of related peptides as contributing to host defense. cabidigitallibrary.org

Neuroprotective Effects Cortistatin has demonstrated significant neuroprotective and immunomodulatory effects in numerous in vitro and in vivo models of neurological disorders. researchgate.netcsic.esbiorxiv.org Its beneficial activities have been reported in conditions such as ischemic stroke, Parkinson's disease, multiple sclerosis, and neuropathic pain. mdpi.comresearchgate.net In these models, cortistatin consistently reduces pro-inflammatory mediators, modulates the activation of glial cells (microglia and astrocytes), and helps maintain tissue-surveillance activities. researchgate.netcsic.es

In a preclinical model of ischemic stroke, peripheral administration of cortistatin was found to significantly reduce neurological damage and enhance recovery by modulating glial reactivity, facilitating blood-brain barrier recovery, and regulating both local and systemic immune responses. csic.es In models of Parkinson's disease, cortistatin treatment mitigated the loss of dopaminergic neurons, reduced the activation of glial cells in affected brain regions, and promoted the expression of neurotrophic factors. mdpi.com Similarly, in models of multiple sclerosis, cortistatin administration led to a reduction in inflammatory infiltrates in the spinal cord, which in turn decreased demyelination and axonal damage. mdpi.com The neuroprotective actions of cortistatin are mediated through its interaction with somatostatin and ghrelin receptors, which are expressed in the central nervous system. mdpi.com

Table 2: Summary of Other Investigated Bioactivities of Cortistatin

BioactivityResearch Model / CompoundKey FindingsMechanism of ActionReferences
AntiviralHIV-1 Infection (in vitro); Didehydro-cortistatin A (dCA)Potently inhibits Tat-mediated HIV transcription and suppresses viral rebound.Binds to the basic domain of the Tat protein, disrupting its function. mdpi.comasm.org
NeuroprotectiveIschemic Stroke (MCAO model)Reduced neurological damage, modulated glial reactivity, and facilitated blood-brain barrier recovery.Multitargeted neuroprotection involving modulation of local and systemic immune dysfunction. csic.es
NeuroprotectiveParkinson's Disease (MPTP mouse model)Mitigated loss of dopaminergic neurons and improved locomotor activity.Reduced glial cell activation, decreased inflammatory mediators, and promoted neurotrophic factors. researchgate.netmdpi.com
NeuroprotectiveMultiple Sclerosis (EAE model)Reduced clinical severity, inflammatory infiltrates, demyelination, and axonal damage.Regulated glial activity and promoted neuroprotection and regeneration. biorxiv.orgmdpi.comresearchgate.net
NeuroprotectiveBacterial Meningoencephalitis, ExcitotoxicityExerted neuroprotection and reduced inflammation.Reduced inflammatory mediators and modulated glial cell function. researchgate.netmdpi.combiorxiv.orgresearchgate.net

Structure Activity Relationship Sar Studies and Analogue Design of Marine Cortistatins

Identification of Key Pharmacophoric Elements

The core pharmacophore of the cortistatin family is a complex steroidal scaffold. Detailed analysis and synthesis of various analogues have helped to delineate the essential components required for biological activity. The primary elements of the pharmacophore include the rearranged steroidal core, the embedded oxabicycle within the A-ring, and, most critically, the C-17 side chain, which typically features an isoquinoline (B145761) ring. The spatial arrangement of these components creates a unique three-dimensional shape that is fundamental to its interaction with biological targets. While the entire structure contributes to potency, SAR studies have shown that not all parts of the molecule are equally important, with the D-ring and its C-17 substituent being primary modulators of biological activity. nih.gov

Impact of Core Skeleton Modifications on Biological Activity

Modifications to the steroidal core have provided significant insights into the structural requirements for activity. A key area of investigation has been the D-ring of the steroid. For instance, the synthesis of an analogue where the C-17 stereocenter is removed to form a double bond between C-16 and C-17 (Δ¹⁶-cortistatin A) was undertaken. nih.gov Remarkably, this modification resulted in a compound that retained a high degree of potency against human umbilical vein endothelial cells (HUVECs). nih.gov This finding is significant from a synthetic standpoint, as it suggests that the rigid steroid core can tolerate certain modifications without a catastrophic loss of function, potentially simplifying the synthesis of active analogues. nih.gov

Biological Activity of Core-Modified Cortistatin Analogues

CompoundModificationActivity against HUVECs (IC₅₀)
Cortistatin ANatural Product2.43 nM
Δ¹⁶-Cortistatin ARemoval of C-17 stereocenter (C16-C17 double bond)3.88 nM

Role of Specific Functional Groups and Side Chains (e.g., isoquinoline moiety)

The C-17 substituent has been identified as a critical determinant of the biological activity of cortistatins. nih.gov The isoquinoline moiety, in particular, plays a pivotal role. Preliminary SAR studies indicated that the absence of this heterocyclic ring system leads to a significant decrease in activity. nih.gov This has led to synthetic strategies that focus on the late-stage introduction of the isoquinoline group onto a 17-keto steroidal precursor, allowing for the creation of diverse analogues. The importance of this functional group suggests it is a key binding element, likely engaging in crucial interactions with the biological target. nih.gov

Computational Approaches in SAR Analysis and Predictive Modeling

Computational chemistry offers powerful tools for analyzing and predicting the SAR of complex molecules like cortistatins. Methods such as Quantitative Structure-Activity Relationship (QSAR) modeling are employed to correlate variations in the chemical structure of compounds with changes in their biological activity. mdpi.commdpi.com For instance, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build predictive models based on the steric and electrostatic fields of a series of analogues. mdpi.comdntb.gov.ua These models generate contour maps that visualize regions where modifications to the molecule are likely to increase or decrease potency, thereby guiding the rational design of new compounds. mdpi.com Furthermore, molecular docking studies can simulate the binding of cortistatin analogues to their target proteins, providing insights into the specific molecular interactions that govern affinity and activity. dntb.gov.ua Modeling studies of cortistatin A and its analogues have been used to rationalize experimental findings, such as how D-ring stereochemistry affects the presentation of the crucial isoquinoline moiety to a potential binding site. nih.gov

Chemical Synthesis and Derivatization Strategies for Marine Cortistatins

Total Synthesis Approaches for Cortistatin A and Complex Analogues

The total synthesis of cortistatin A has been a formidable challenge, attracting numerous research groups worldwide. hku.hkrsc.org These campaigns have led to the development of innovative synthetic strategies and the discovery of novel chemical reactions. nih.govnih.gov

Convergent and Divergent Synthesis Strategies

Both convergent and divergent strategies have been effectively employed in the synthesis of cortistatin A and its analogues. nih.govnih.gov

Convergent approaches involve the synthesis of key fragments of the molecule, which are then coupled together in the later stages. A notable example is a modular strategy that relies on Sonogashira and Suzuki-Miyaura coupling reactions to assemble the complex heptacyclic skeleton from distinct building blocks. nih.gov Another convergent approach involves the coupling of two complex fragments, an o-vinyl benzylzinc reagent and an enol triflate intermediate, to construct the seven-membered B-ring via an olefin metathesis reaction. harvard.edu

Divergent strategies , on the other hand, utilize a common intermediate that can be elaborated into multiple target molecules. nih.govharvard.edu For instance, a late-stage epoxy ketone intermediate has been used to produce both cortistatin A and cortistatin J stereoselectively. nih.gov Similarly, a pivotal azido (B1232118) alcohol intermediate has served as a common precursor for the synthesis of cortistatins A, J, K, and L, as well as various analogues. harvard.eduharvard.edu This approach allows for the late-stage introduction of the isoquinoline (B145761) moiety, maximizing the potential for diversification. harvard.edu A key intermediate, dubbed "cortistatinone," has also been synthesized, providing a platform for the synthesis of cortistatin A and other family members. nih.govacs.org

Table 1: Comparison of Convergent and Divergent Strategies in Cortistatin Synthesis
StrategyDescriptionKey Reactions/IntermediatesAdvantages
ConvergentAssembly of pre-synthesized complex fragments in late stages.Sonogashira coupling, Suzuki-Miyaura coupling, Olefin metathesis. nih.govharvard.eduEfficiency in building complexity, modularity. nih.gov
DivergentElaboration of a common intermediate into multiple target molecules.Late-stage epoxy ketone, Azido alcohol intermediate ("cortistatinone"). nih.govnih.govharvard.eduharvard.eduacs.orgFlexibility for analog synthesis, late-stage diversification. harvard.edu

Key Methodological Advances and Cascade Reactions

The pursuit of cortistatin A has driven the development of several novel and powerful chemical transformations.

One of the significant challenges in the synthesis is the construction of the unique oxabicyclo[3.2.1]octane system within the B-ring. acs.orgsioc-journal.cn A gold-catalyzed cascade reaction involving an intramolecular nucleophilic addition of a hydroxyl group to a carbon-carbon triple bond, followed by a semi-pinacol-type rearrangement, has been developed for the diastereoselective synthesis of this key structural motif. sioc-journal.cn

Cascade reactions have proven to be particularly effective in rapidly assembling the complex core of the cortistatins. nih.govnih.gov An intramolecular oxa-Michael addition/aldol/dehydration cascade was instrumental in forming the ABCD ring framework. nih.gov Another elegant cascade sequence involves the isomerization of a bromocyclopropane (B120050) to a cycloheptyl α-bromoketone. nih.gov The Knoevenagel condensation followed by an oxa-6π electrocyclization has also been a key strategy for constructing the pyran B-ring. acs.orgmdpi.com

Other notable methodological advances include:

A silicate-directed elimination/ring expansion reaction. nih.gov

A highly diastereoselective aza-Prins cyclization followed by a transannular etherification. nih.gov

A chemoselective radical cyclization to form the oxabicyclo[3.2.1]octene B-ring system. acs.org

A directed, geminal C−H bisoxidation. nih.gov

An olefin-sparing, heteroadamantane fragmentation. nih.gov

Enantioselective and Diastereoselective Synthesis Methods

Controlling stereochemistry has been a central theme in all total synthesis efforts. Enantioselective syntheses have been achieved, yielding the naturally occurring (+)-cortistatin A. nih.gov One approach established the A-ring stereochemistry through a four-step sequence and employed a highly diastereoselective aza-Prins cyclization. nih.govnih.gov The stereocontrolled installation of the isoquinoline unit has also been a critical aspect of these syntheses. acs.org

A gold-catalyzed semi-pinacol rearrangement strategy has been shown to be highly diastereoselective in constructing the oxabicyclo[3.2.1]octane ring system. sioc-journal.cn Furthermore, a Knoevenagel/oxa-6π electrocyclization cascade has been optimized to deliver the tetracyclic core with high diastereoselectivity. mdpi.com

Semi-Synthetic and Late-Stage Functionalization Approaches

Given the complexity of a full total synthesis, semi-synthetic approaches starting from readily available steroids have been an attractive and practical alternative. nih.govacs.org

Late-stage functionalization is a powerful strategy for introducing structural diversity and for the synthesis of complex analogues. nih.govacs.org This approach allows for modifications to be made at the final stages of the synthesis, avoiding the need to carry functional groups through long and potentially incompatible reaction sequences. nih.gov For example, the installation of the isoquinoline moiety is often performed late in the synthesis to allow for the creation of analogues with different side chains. nih.gov A scalable route to the pentacyclic core of cortistatins sets the stage for the synthesis of a range of natural and unnatural analogues through late-stage modifications. nih.gov

Design and Synthesis of Simplified Analogues for Research

To overcome the synthetic complexity of the natural cortistatins and to better understand their structure-activity relationships, researchers have designed and synthesized simplified analogues. nih.govmdpi.comresearchgate.net These analogues often retain the key structural features believed to be responsible for the biological activity while being more synthetically accessible. nih.govresearchgate.net

One approach to simplification involves replacing the complex, rearranged steroidal core with a more planar, anthracene-like tetracyclic structure. nih.gov This design was based on the 3-D structure of cortistatin A, which revealed a relatively planar ABC-ring system. nih.gov Analogues with this simplified core, where the isoquinoline moiety is appended, have shown potent and selective antiproliferative activity against human umbilical vein endothelial cells (HUVECs). nih.govresearchgate.net

Further studies on these simplified analogues have explored the impact of substituents on the A-ring. mdpi.com By embedding pyrone or pyridone moieties and introducing various substituents, researchers have been able to fine-tune the biological activity. For example, a pyridone analogue with a methyl group at C-2 and a hydroxyl group at C-4 exhibited exceptionally potent and selective growth inhibitory activity against HUVECs, even surpassing the natural products. mdpi.com

The synthesis of these simplified analogues is often more efficient than the total synthesis of the natural products, sometimes requiring fewer than 10 steps. researchgate.net This accessibility facilitates more extensive structure-activity relationship studies and the development of potential therapeutic leads. researchgate.net

Table 2: Key Simplified Analogues of Cortistatin A
Analogue TypeDesign StrategyKey Synthetic FeatureNotable Finding
Planar Tetracyclic CoreMimicking the planar ABC-ring system of cortistatin A. nih.govAppending the isoquinoline moiety to a simplified, synthetically accessible core. nih.govresearchgate.netPotent and selective anti-proliferative activity against HUVECs. nih.govresearchgate.net
Pyrone/Pyridone-EmbeddedIntroducing substituents on the A-ring of simplified analogues. mdpi.comKnoevenagel condensation of an aldehyde with cyclohexane-1,3-dione derivatives. mdpi.comA pyridone analogue showed activity exceeding that of natural cortistatins. mdpi.com

Advanced Methodologies for Cortistatin Research

Chromatographic Techniques for Purification and Analysis (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools for the purification and analysis of Cortistatin-17. Reverse-phase HPLC (RP-HPLC) is a primary method for purifying Cortistatin-17 from biological extracts or synthetic preparations. diabetesjournals.orggoogleapis.com This technique separates molecules based on their hydrophobicity.

For instance, the purification of various molecular forms of cortistatin has been successfully achieved using a Waters chromatography system equipped with a reversed-phase Symmetry C-18 column (300 Å, 25 x 0.46 cm, 5 µm particle size). diabetesjournals.org The use of large pore size silica (B1680970) is particularly suitable for peptides like Cortistatin-17. The purity of the final peptide is often monitored by analytical RP-HPLC, ensuring a homogeneity of over 95% for subsequent biological assays. nih.gov These chromatographic methods are fundamental for obtaining highly pure Cortistatin-17, which is a prerequisite for accurate characterization and bioactivity studies. google.com

Table 1: HPLC Parameters for Cortistatin-17 Purification

Parameter Specification
Technique Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Column Waters Symmetry C-18, 300 Å, 25 x 0.46 cm, 5 µm particle size
Detection UV detector at 254 or 280 nm
Purity Achieved >95%

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique used for the precise identification and quantification of Cortistatin-17. Following purification by HPLC, MS is employed to confirm the molecular weight of the peptide. unideb.hu Electrospray ionization mass spectrometry (ESI-MS) is a commonly used method for characterizing synthetic cortistatin analogues, providing experimental mass-to-charge (m/z) ratios that can be compared to theoretical values. google.com High-resolution mass spectrometry offers even greater accuracy in determining the elemental composition of the molecule. harvard.edu

In quantitative studies, techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be utilized to measure the concentration of Cortistatin-17 in biological samples with high sensitivity and specificity. whiterose.ac.ukeur.nl This is crucial for understanding its physiological and pathophysiological levels in various tissues and fluids.

Spectroscopic Methods for Characterization (NMR, CD)

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) provide detailed insights into the three-dimensional structure and conformational dynamics of Cortistatin-17. researchgate.net

NMR spectroscopy provides atomic-level information about the peptide's structure and conformation. researchgate.net Multiconformational NMR analysis can reveal the equilibrium between different structures, such as beta-sheets and partially helical forms, which can be critical for receptor binding and biological activity. eur.nlbachem.com These studies suggest that the specific conformation of the peptide is a key determinant for its interaction with somatostatin (B550006) receptors (SSTRs). stanford.edu

In Vitro and In Vivo Bioassay Development and Validation for Mechanistic Studies

A diverse range of in vitro and in vivo bioassays have been developed and validated to investigate the mechanisms of action of Cortistatin-17. nih.govuq.edu.aupageplace.de

In Vitro Assays:

Receptor Binding Assays: These assays are fundamental to understanding the interaction of Cortistatin-17 with its receptors. Studies have utilized transfected cell lines expressing each of the five cloned somatostatin receptors (SSTR1-5) to demonstrate that human Cortistatin-17 displaces radiolabeled Somatostatin-14 with high affinity, typically in the low nanomolar range. eur.nlstanford.edu These assays confirm that SSTRs are primary targets for Cortistatin-17. oup.com

Cell-Based Functional Assays: To probe the functional consequences of receptor binding, various cell-based assays are employed. For example, the ability of Cortistatin-17 to inhibit hormone secretion is studied using primary pituitary cell cultures. oup.com Other assays measure the inhibition of adenyl cyclase and the subsequent decrease in cyclic AMP (cAMP) production upon receptor activation. bachem.comnih.gov In studies related to immunology, degranulation assays using human mast cell lines have been used to investigate the role of specific receptors like the Mas-related gene X2 (MrgX2) in mediating cortistatin's effects. nih.gov

In Vivo Models:

Animal Models of Disease: The therapeutic potential and mechanisms of Cortistatin-17 are often investigated in animal models. For instance, its anti-inflammatory and analgesic properties have been studied in experimental models of peripheral nerve injury and inflammatory pain. nih.govmdpi.com In these studies, the co-administration of specific receptor antagonists is a key strategy to identify the receptors mediating the observed effects. mdpi.com

Genetically Modified Animal Models: The development of knockout mice, such as those lacking the cortistatin gene (cort-/-), has been instrumental in dissecting the unique physiological roles of endogenous cortistatin compared to somatostatin. oup.com These models allow for a precise evaluation of the peptide's function in complex physiological processes like hormone regulation. oup.com

The validation of these bioassays is critical to ensure the reliability and reproducibility of the research findings, paving the way for a deeper understanding of Cortistatin-17's biological functions. google.com

Table 2: Examples of Bioassays for Cortistatin-17 Mechanistic Studies

Assay Type Model System Purpose Key Findings
In Vitro
Receptor Binding Transfected COS-7 or CHO cells expressing SSTR subtypes To determine binding affinity and specificity for somatostatin receptors. researchgate.net Cortistatin-17 binds with high affinity to all five SSTR subtypes. eur.nlstanford.edu
Hormone Secretion Primary pituitary cell cultures To assess the effect on pituitary hormone release. Cortistatin-17 can inhibit the release of Growth Hormone (GH) and Adrenocorticotropic hormone (ACTH). oup.com
Mast Cell Degranulation Human mast cell lines (LAD2) To investigate activation of non-SSTR receptors like MrgX2. nih.gov Cortistatin-17 can induce mast cell degranulation via MrgX2. nih.gov
In Vivo
Neuropathic Pain Chronic constriction injury (CCI) model in mice To evaluate analgesic effects and receptor involvement. Cortistatin-17 alleviates neuropathic pain, an effect mediated by SSTRs and opioid receptors. mdpi.com
Hormone Regulation Cortistatin knockout (cort-/-) mice To differentiate the roles of endogenous cortistatin from somatostatin. Endogenous cortistatin has distinct roles in regulating prolactin, GH, and ACTH. oup.com

Emerging Research Themes and Future Directions for Cortistatin Studies

Discovery of Novel Cortistatin Analogues (Natural and Synthetic)

The quest for new cortistatin analogues continues through both the exploration of natural sources and innovative synthetic strategies. While the marine sponge Corticium simplex was the original source of cortistatins, researchers are investigating other marine organisms for novel, naturally occurring variants. google.comtandfonline.com

Synthetic efforts are highly active, driven by the need to overcome the limited supply of natural cortistatins and to create analogues with improved properties. mdpi.comresearchgate.net Total synthesis of cortistatin A has been achieved by multiple research groups, providing a foundation for creating structurally simplified analogues. nih.gov These synthetic endeavors have revealed key structure-activity relationships (SAR). nih.gov For instance, the isoquinoline (B145761) moiety is critical for potent and selective activity, while modifications to the A- or B-rings can influence potency. nih.govnih.gov

Researchers have designed and synthesized various pyrone- or pyridone-embedded analogues to explore the effects of substituents at different positions of the A-ring. mdpi.com One such pyridone analogue, bearing a methyl group at C-2 and a hydroxyl group at C-4, demonstrated more potent and selective growth inhibitory activity against human umbilical vein endothelial cells (HUVECs) than the natural cortistatin A. mdpi.com Another approach involves creating hybrid compounds, such as an estrone-isoquinoline hybrid, which has shown selective inhibitory activity against the proliferation and migration of HUVEC cells. tandfonline.com These synthetic explorations aim to develop analogues that are not only potent but also more accessible for further research. researchgate.netacs.org

Table 1: Examples of Synthetic Cortistatin Analogues and their Reported Activities

AnalogueStructural ModificationReported ActivityReference(s)
Pyridone Analogue 19 Pyrone-embedded with a methyl group at C-2 and a hydroxyl group at C-4Potent and selective growth inhibitory activity against HUVECs (IC50 = 0.001 µM) mdpi.com
Estrone-Isoquinoline Hybrid A (EI-hybrid A, 2) Estrone-isoquinoline hybridInhibited proliferation and VEGF-induced migration of HUVECs tandfonline.com
Analogue 30 Isoquinoline moiety appended to a planar tetracyclic core structurePotent antiproliferative activity against HUVECs with high selectivity nih.govacs.org
Analogues 8 and 81 Lacking both the dimethylamino and hydroxyl groups of cortistatin AExhibited biological activity comparable to the parent compound figshare.com

Elucidation of Additional, Undiscovered Molecular Targets and Pathways

While the initial understanding of cortistatin's action centered on its structural similarity to somatostatin (B550006) and its binding to somatostatin receptors (SSTRs), research is uncovering a more complex and diverse range of molecular interactions. amegroups.orgwikipedia.orgnih.gov Cortistatin-17 binds with high affinity to all five known human SSTR subtypes. abcepta.compnas.org However, evidence suggests that not all of its physiological effects are mediated through these receptors, pointing towards the existence of undiscovered targets. stanford.edu

One significant non-SSTR target identified is the ghrelin receptor (GHSR1a), which cortistatin-17 binds to with an affinity similar to ghrelin itself. stanford.eduresearchgate.net This interaction is implicated in cortistatin's ability to inhibit vascular smooth muscle cell proliferation and migration. ahajournals.org

Furthermore, cortistatin A has been identified as a highly selective inhibitor of the Mediator kinases CDK8 and CDK19. nih.gov This discovery has opened up new avenues of research into its role in regulating gene transcription. Inhibition of these kinases is thought to underlie cortistatin A's potent anti-leukemic activity. wikipedia.org In the context of HIV, the Tat inhibitor didehydro-cortistatin A (dCA) is believed to work by binding to the RNA binding domain of the Tat protein, preventing its interaction with essential cellular cofactors. asm.org

Ongoing research suggests the existence of a yet-unidentified cortistatin-selective receptor, as some of its functions are observed in cells where known receptors are not expressed. karger.com The search for these novel targets is a key area of future investigation, promising to reveal new mechanisms of action and therapeutic possibilities.

Application of Omics Technologies in Cortistatin-Mediated Biological Processes

The application of "omics" technologies, such as proteomics, metabolomics, and transcriptomics, is providing a systems-level understanding of the biological processes modulated by cortistatin. These powerful tools allow for the large-scale analysis of proteins, metabolites, and gene expression, revealing complex cellular responses to cortistatin treatment.

Proteomics: Quantitative phosphoproteomics has been instrumental in identifying the substrates of the Mediator kinases CDK8 and CDK19, which are selectively inhibited by cortistatin A. nih.gov In one study using human HCT116 cells, over 16,000 phosphosites were quantified, leading to the identification of 78 high-confidence Mediator kinase targets involved in chromatin regulation, DNA repair, and RNA polymerase II activity. nih.gov Quantitative proteome analysis has also shown that cortistatin A selectively affects pathways related to inflammation, growth, and metabolic regulation. nih.gov Other proteomics studies are being used to elucidate the anticancer mechanisms of various compounds, a methodology that can be applied to further understand cortistatin's effects. plos.orgmdpi.com

Transcriptomics: RNA sequencing (RNA-seq) has been used to study the effects of cortistatin on gene expression. nih.gov Interestingly, while the effects of cortistatin A on gene expression correlated with Mediator kinase targets, they were limited and distinct from the effects of directly knocking down CDK8 or CDK19. nih.gov In glioma research, transcriptomic analysis identified cortistatin as an inhibitor of temozolomide (B1682018) (TMZ) resistance. nih.gov It was found to suppress the NF-κB-MGMT signaling axis, providing a molecular mechanism for its observed effects on glioma cell proliferation, migration, and apoptosis. nih.gov

Metabolomics: While specific, large-scale metabolomics studies on cortistatin-17 are not yet widely published, the demonstrated impact of cortistatin on metabolic regulation suggests this will be a fruitful area of future research. nih.gov The established role of cortistatin in influencing insulin (B600854) secretion and glucose levels points to significant metabolic consequences that can be explored through metabolomic profiling. nih.govresearchgate.net

Development of Chemical Probes and Research Tools for Mechanistic Investigations

To dissect the complex mechanisms of cortistatin action, researchers are developing specialized chemical probes and research tools. These tools are crucial for identifying direct binding partners, visualizing the peptide's localization within cells, and selectively modulating its activity.

A key example is the use of cortistatin analogues as research tools. Didehydro-cortistatin A (dCA), a synthetic analogue of Cortistatin A, has been pivotal in studying HIV latency. asm.orgnih.gov Its ability to inhibit the viral protein Tat allows researchers to probe the mechanisms of viral transcription and reactivation. nih.gov

Furthermore, the synthesis of various analogues with altered functionalities allows for structure-activity relationship (SAR) studies, which in turn helps to pinpoint the specific parts of the molecule responsible for interacting with different targets. tandfonline.commdpi.comnih.gov For example, analogues lacking certain functional groups have demonstrated that those groups are not essential for biological activity, helping to refine the pharmacophore model. figshare.com

The development of specific antagonists for cortistatin receptors (both SSTRs and GHSR1a) has also been critical. karger.commdpi.com These antagonists allow researchers to pharmacologically block specific pathways, thereby elucidating which receptor is responsible for a particular biological effect. mdpi.com For instance, the use of a GHSR1a antagonist demonstrated that cortistatin's effects on vascular smooth muscle cell migration are dependent on this receptor. ahajournals.org

Future developments in this area may include fluorescently-labeled cortistatin analogues for imaging studies or photo-affinity probes to covalently link to and identify unknown binding partners.

Computational Drug Discovery and Rational Design for Cortistatin-Inspired Compounds

Computational approaches are playing an increasingly important role in the academic exploration of cortistatin and the rational design of new, inspired compounds. These in silico methods accelerate the discovery process by predicting interactions, guiding synthesis, and providing mechanistic insights at a molecular level.

Molecular Docking and Dynamics: Molecular docking simulations are used to predict the binding modes and affinities of cortistatin analogues to their target proteins. rasayanjournal.co.infrontiersin.org For example, in silico modeling has been used to study the interaction of cortistatin A with Janus kinase 3 (JAK3), suggesting it as a potential inhibitor. rasayanjournal.co.in These studies can identify key amino acid residues involved in binding, providing a basis for designing new analogues with improved affinity or selectivity. frontiersin.org Molecular dynamics simulations further explore the stability of these predicted ligand-protein complexes over time. rasayanjournal.co.inresearchgate.net

Rational Design of Analogues: Based on structural information from NMR and X-ray crystallography, as well as computational modeling, researchers can rationally design novel analogues with specific desired properties. nih.govnih.govbiorxiv.orgbiorxiv.org This structure-based design approach has been used to create cortistatin analogues with improved stability and immunomodulatory activity for potential research in inflammatory bowel disease. nih.govbiorxiv.orgbiorxiv.org By analyzing the three-dimensional structure of cortistatin A, simplified analogues have been designed that retain the crucial planar core structure, leading to compounds with potent and selective activity. nih.govacs.org

Pharmacophore Modeling: Pharmacophore models identify the essential three-dimensional arrangement of chemical features required for biological activity. By analyzing the known active cortistatin analogues, a pharmacophore model can be generated and used to virtually screen large compound libraries for new molecules that fit the model, potentially identifying novel scaffolds for cortistatin-inspired compounds. rasayanjournal.co.in

These computational strategies, purely within an academic research context, are invaluable for generating hypotheses, prioritizing synthetic targets, and deepening the fundamental understanding of cortistatin's molecular interactions.

Understanding Resistance Mechanisms and Selectivity Profiles in Cellular Models

Investigating how cells develop resistance to cortistatin and understanding its selectivity profile are crucial areas of research that inform its potential applications and the design of next-generation analogues.

Mechanisms of Resistance: Studies on resistance to cortistatin analogues have yielded unexpected and important findings. In the context of HIV-1, attempts to generate viral resistance to the Tat inhibitor didehydro-cortistatin A (dCA) did not result in mutations in the expected targets, Tat or its RNA binding partner TAR. asm.orgnih.gov Instead, resistance was mediated by the development of heightened, Tat-independent basal transcription. nih.gov This was caused by a combination of mutations in the HIV-1 promoter and in the viral Nef and Vpr proteins, which increased NF-κB activity. nih.gov This novel resistance mechanism suggests that viruses that escape dCA may be less likely to enter a latent state and more susceptible to immune clearance. nih.gov

In the context of cancer, resistance to cortistatin A in acute myeloid leukemia (AML) cells has been linked to the drug's targets, CDK8 and CDK19. wikipedia.org The identification of dominant drug-resistant alleles of these kinases confirmed that they are the key mediators of cortistatin A's anti-leukemic effects. wikipedia.org Furthermore, research in glioma has shown that cortistatin can overcome resistance to the standard chemotherapeutic agent temozolomide (TMZ) by suppressing the NF-κB-MGMT signaling pathway. nih.gov

Selectivity Profiles: A remarkable feature of many cortistatins is their high selectivity. Cortistatin A, for example, is potently cytostatic against human umbilical vein endothelial cells (HUVECs) but significantly less so against various cancer cell lines, with a selectivity index reported to be between 3,000 and 4,000. google.com This anti-angiogenic selectivity is a major focus of research. tandfonline.com Synthetic analogues have been developed with even greater selectivity. mdpi.com For instance, a pyridone analogue showed a selective index of 6,400 between HUVECs and KB3-1 cancer cells. mdpi.com Understanding the structural basis for this selectivity is a key goal of SAR studies, which have determined that the isoquinoline unit is essential for this property. google.comnih.gov

Table 2: Selectivity of Cortistatin A and Analogues in Cellular Models

CompoundCell Line 1 (More Sensitive)Cell Line 2 (Less Sensitive)Selectivity Index (IC50 Ratio)Reference(s)
Cortistatin A Human Umbilical Vein Endothelial Cells (HUVECs)Various cancer cell lines (e.g., KB3-1)3,000 - 4,000 google.com
Pyridone Analogue 19 HUVECsHuman epidermoid carcinoma KB3-1 cells6400 mdpi.com
Analogue 3 HUVECsKB3-1 cells3150 mdpi.com

Biotechnological and Chemoenzymatic Approaches for Cortistatin Production and Diversification

The complex structure of cortistatins and their low abundance in natural sources present significant challenges for their production. mdpi.comresearchgate.net While chemical total synthesis has been achieved, it is often a lengthy and low-yielding process. mdpi.com Consequently, researchers are exploring biotechnological and chemoenzymatic methods as alternative or complementary strategies for producing and diversifying these valuable compounds.

Biotechnological Production: This approach involves harnessing biological systems, such as genetically engineered microorganisms or plant cells, to produce cortistatin or its key precursors. While the specific biosynthetic pathway of cortistatins in the Corticium simplex sponge is not yet fully elucidated, identifying the responsible gene cluster would be the first step toward heterologous expression. If the genes could be transferred to a fast-growing host like E. coli or yeast, it could enable scalable and sustainable production. This strategy has been successfully applied to other complex natural products.

Chemoenzymatic Approaches: Chemoenzymatic synthesis combines the strengths of traditional chemical synthesis with the high selectivity and efficiency of enzymatic reactions. Enzymes could be used to perform specific, difficult chemical transformations on synthetic intermediates, potentially simplifying synthetic routes, improving yields, and enhancing stereoselectivity. For example, enzymes like oxidoreductases, hydrolases, or transferases could be employed to introduce or modify functional groups on the steroid backbone or the isoquinoline moiety with a precision that is difficult to achieve through purely chemical means.

Diversification: Both biotechnological and chemoenzymatic methods offer exciting possibilities for creating novel cortistatin analogues. By manipulating the biosynthetic genes (a process known as pathway engineering) or by using enzymes with broad substrate specificity, it may be possible to generate a library of new cortistatin-like molecules that would be difficult to access through traditional synthesis. This "mutasynthesis" or "enzymatic diversification" could rapidly expand the chemical space around the cortistatin scaffold, providing a rich source of new compounds for biological screening and mechanistic studies.

While these approaches are still in the exploratory stages for cortistatins, they represent a promising future direction to overcome supply limitations and to accelerate the discovery of new analogues with unique biological properties.

Q & A

What structural mechanisms underlie Cortistatin-17 (CST17) binding and activation of somatostatin receptor 5 (SSTR5)?

CST17 binds SSTR5 through a conserved "hydrophobic lock" formed by transmembrane helices TM3 and TM6. Cryo-EM structures (2.7–2.9 Å resolution) reveal that CST17 induces TM6 outward movement, enabling Gαi protein coupling and receptor activation. Polar interactions between CST17 and extracellular loops (ECL2/ECL3) further stabilize the complex, with distinct recognition patterns compared to octreotide . Methodologically, cryo-EM combined with mutagenesis and functional assays (e.g., cAMP inhibition) are critical for mapping binding interfaces and activation dynamics.

How does CST17’s receptor selectivity differ from somatostatin-14 (SST14), and what experimental strategies resolve these differences?

While CST17 shares endocrine activities with SST14 (e.g., inhibition of GH, ACTH, and insulin secretion), structural studies highlight divergent interactions with SSTR subtypes. For example, CST17 exhibits unique polar contacts with SSTR5’s ECL regions, unlike SST14, which relies more on conserved motifs. Radioligand displacement assays and comparative cryo-EM analysis of SSTR2/5 complexes are essential to delineate subtype-specific binding profiles .

What experimental designs are optimal for resolving contradictions in CST17’s functional outcomes across studies?

Contradictions arise from model-specific factors (e.g., cell lines vs. in vivo systems) or receptor heterodimerization. To address this:

  • Use in vitro systems (e.g., HEK293 cells overexpressing SSTR subtypes) to isolate receptor-ligand interactions.
  • Validate findings in ex vivo pituitary tissues or transgenic models to assess physiological relevance.
  • Employ biased signaling assays (e.g., β-arrestin recruitment vs. G-protein activation) to capture pathway-specific effects .

How can researchers leverage CST17’s structural data to design selective SSTR5 agonists?

The cryo-EM structures of CST17-bound SSTR5 provide a blueprint for rational drug design. Key steps include:

  • Hydrophobic core optimization : Modify residues interacting with the TM3-TM6 hydrophobic lock (e.g., Phe³⁰⁹, Trp²⁷⁴).
  • ECL-targeted engineering : Introduce polar groups to mimic CST17’s ECL2/3 interactions, enhancing subtype selectivity.
  • Molecular dynamics simulations : Predict ligand-receptor stability and off-target risks against other SSTRs .

What methodologies validate CST17’s neuroprotective effects in preclinical models of ischemic stroke?

Studies in middle cerebral artery occlusion (MCAO) models demonstrate CST17 reduces infarct volume via anti-inflammatory and anti-apoptotic mechanisms. Key approaches include:

  • Behavioral assays : Neurological severity scores and rotarod tests to quantify functional recovery.
  • Immunohistochemistry : Measure microglial polarization (M1/M2 markers) and neuronal survival in peri-infarct regions.
  • Cytokine profiling : Multiplex ELISA to assess IL-6, TNF-α, and IL-10 levels in serum and brain homogenates .

How do post-translational modifications (PTMs) of CST17 influence its activity, and how are these analyzed?

PTMs (e.g., phosphorylation, glycosylation) can alter CST17’s stability and receptor binding. Analytical workflows include:

  • Mass spectrometry : Identify modification sites and quantify PTM prevalence.
  • Surface plasmon resonance (SPR) : Compare binding kinetics of modified vs. native CST17 to SSTR5.
  • In vivo pharmacokinetics : Track half-life changes in rodent models using radiolabeled or fluorescently tagged variants .

What advanced techniques resolve conflicting data on CST17’s role in hormone secretion regulation?

Discrepancies in hormone inhibition (e.g., GH vs. prolactin) may stem from dose-dependent effects or tissue-specific receptor expression. Strategies include:

  • Dose-response profiling : Use graded CST17 concentrations in primary pituitary cell cultures.
  • Single-cell RNA-seq : Map SSTR subtype expression across endocrine cell populations.
  • Knockout models : Validate SSTR5-specific pathways using conditional Sstr5⁻/⁻ mice .

How does CST17’s signaling bias compare to synthetic SSTR agonists like octreotide?

Unlike octreotide, which preferentially activates Gαi/o pathways, CST17 exhibits balanced G-protein and β-arrestin recruitment. To assess bias:

  • BRET/FRET biosensors : Quantify real-time Gαi and β-arrestin-2 activation in live cells.
  • Pathway-specific inhibitors : Pertussis toxin (Gαi/o blocker) vs. CRISPR-edited β-arrestin-1/2 KO cells.
  • Transcriptional profiling : RNA-seq to identify divergent downstream targets (e.g., NF-κB vs. CREB) .

What in vivo models are most appropriate for studying CST17’s therapeutic potential in neuroendocrine tumors (NETs)?

  • Xenograft models : Implant SSTR5⁺ NET cells (e.g., BON-1, QGP-1) into immunodeficient mice; monitor tumor growth via bioluminescence.
  • Genetic models : Use Rb1/Trp53-deficient mice prone to pituitary adenomas.
  • PET imaging : ⁶⁸Ga-DOTA-CST17 analogs to assess tumor targeting efficiency .

How can researchers address reproducibility challenges in CST17 functional studies?

  • Standardized peptide synthesis : Ensure batch-to-batch consistency via HPLC purity checks (>95%) and circular dichroism for structural confirmation.
  • Open-access datasets : Share cryo-EM density maps (EMDB) and ligand-receptor coordinates (PDB) for independent validation.
  • Interlaboratory validation : Collaborate to replicate key findings (e.g., cAMP inhibition in ≥3 independent labs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.